molecular formula C25H27N5O2 B11147374 trans-N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

trans-N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11147374
M. Wt: 429.5 g/mol
InChI Key: KUVIGVRNNXOUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features an indole moiety and a benzotriazine derivative

Preparation Methods

The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves the coupling of tryptamine with a benzotriazine derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent such as dichloromethane at room temperature.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The benzotriazine ring can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, often using reagents like bromine or chlorinating agents.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzotriazine ring can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and benzotriazine derivatives. For example:

N-[2-(1H-INDOL-3-YL)ETHYL]-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of an indole moiety and a benzotriazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C25H27N5O2/c31-24(26-14-13-19-15-27-22-7-3-1-5-20(19)22)18-11-9-17(10-12-18)16-30-25(32)21-6-2-4-8-23(21)28-29-30/h1-8,15,17-18,27H,9-14,16H2,(H,26,31)

InChI Key

KUVIGVRNNXOUSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.